
4-Fluoro-3-nitrophenyl azide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluoro-3-nitrophenyl azide involves the following steps:
Diazotization: 4-Fluoro-3-nitroaniline is dissolved in a mixture of warm concentrated hydrochloric acid and water. Sodium nitrite solution is then added dropwise to this cooled solution at approximately -20°C.
Azidation: The diazonium salt is then treated with sodium azide to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, ensuring safety protocols for handling azides, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-nitrophenyl azide undergoes several types of chemical reactions, including:
Photochemical Reactions: Upon exposure to ultraviolet light, this compound generates nitrenes, which are highly reactive intermediates that can insert into C-H and N-H bonds.
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Photochemical Reactions: Ultraviolet light is the primary reagent used to activate this compound for photochemical reactions.
Substitution Reactions: Sodium azide is commonly used for the azidation step in the synthesis of this compound.
Major Products Formed
Scientific Research Applications
Bioconjugation
4-Fluoro-3-nitrophenyl azide is extensively used for the immobilization of biomolecules onto polymer surfaces. This application is crucial for creating bioconjugates necessary for various biochemical assays and chemical syntheses. The compound can covalently bond with proteins, enzymes, nucleic acids, and other biomolecules upon photoactivation.
Table 1: Bioconjugation Applications
Biomolecule Type | Application Example |
---|---|
Antibodies | Immobilization on sensor surfaces |
Enzymes | Development of enzyme-linked assays |
Nucleic Acids | DNA aptamer immobilization |
Cells | Cell surface modification |
Surface Functionalization
The compound is employed to modify the surfaces of polymers and materials to enhance their properties. This functionalization is vital for improving adhesion, hydrophilicity, and biocompatibility in various applications.
Case Study: Surface Activation
A study demonstrated that this compound could activate inert polymer surfaces through nitrene insertion reactions, allowing for the covalent attachment of biomolecules without additional catalysts or reagents .
Photoaffinity Labeling
This compound serves as a selective photoaffinity labeling agent that helps study molecular interactions by forming covalent bonds between interacting molecules upon exposure to light. This technique is particularly useful in identifying binding sites on proteins.
Table 2: Photoaffinity Labeling Studies
Study Focus | Findings |
---|---|
Monoamine Oxidase Inhibition | Irreversible inhibition upon photolysis |
Binding Site Characterization | Identification of active sites on MAO-B |
Rapid Diagnostics
This compound is utilized in developing diagnostic assays that require the immobilization of biomolecules. Its ability to form stable covalent bonds under light activation enables the creation of reliable diagnostic tools.
Preparation Methods
The synthesis of this compound typically involves:
- Diazotization: 4-Fluoro-3-nitroaniline is treated with sodium nitrite in acidic conditions.
- Azidation: The diazonium salt formed is then reacted with sodium azide.
This straightforward synthesis process contributes to its accessibility for research applications.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-nitrophenyl azide involves the generation of nitrenes upon exposure to ultraviolet light. These nitrenes are highly reactive intermediates that can insert into C-H and N-H bonds, forming covalent bonds with target molecules. This property makes this compound an effective photolinker for bioconjugation and surface functionalization .
Comparison with Similar Compounds
4-Fluoro-3-nitrophenyl azide is unique among photolinkers due to its simple, single-step preparation and ease of thermochemical and photochemical reactions with various polymers and biomolecules. Similar compounds include:
Perfluorophenyl Azide Derivatives: These are contemporary nitrene-generating photolinkers but are more complex to prepare compared to this compound.
Benzophenones and Aryldiazirines: These are other commonly used photolinkers for bioconjugation and surface functionalization.
This compound stands out due to its historical significance and continued relevance in modern scientific research .
Biological Activity
4-Fluoro-3-nitrophenyl azide (FNPA) is a chemical compound that has garnered attention for its biological activity, particularly as a photoaffinity labeling probe. This article explores the compound's interactions, mechanisms of action, and potential applications based on diverse research findings.
This compound is characterized by its azide functional group, which contributes to its reactivity. The compound is known for being a potent electrophile, allowing it to form covalent bonds with nucleophiles in biological systems. Its structure can be summarized as follows:
- Chemical Formula : CHF NO
- CAS Number : 28166-06-5
- Molecular Weight : 182.1 g/mol
Photoaffinity Labeling
FNPA acts as a photoaffinity labeling agent, particularly for monoamine oxidase B (MAO-B). Research indicates that FNPA binds to specific sites on MAO-B, which can be elucidated through photolysis and subsequent analysis of labeled peptides. The binding process involves:
- Photolysis : Upon exposure to UV light, FNPA generates reactive species that can covalently bond to amino acid residues in proteins.
- Labeling Sites : Studies have shown that FNPA incorporates into MAO-B at sites distinct from those labeled by traditional inhibitors like pargyline, suggesting unique binding interactions and potential for detailed structural studies of the enzyme's active site .
Antimicrobial Properties
While the primary focus of FNPA research has been on its role in enzyme labeling, there are indications of its antimicrobial potential. The incorporation of FNPA into various formulations has been explored, particularly in combination with biopolymers like chitosan. Chitosan itself exhibits antimicrobial activity, and when combined with FNPA, may enhance this effect due to the reactive nature of the azide group .
Study on MAO-B Binding
A significant study demonstrated the effectiveness of FNPA in labeling MAO-B from beef liver. The researchers utilized [(3)H]FNPA and analyzed the resulting radioactive peaks after enzymatic digestion. They found that:
- The extent of labeling was concentration-dependent.
- Presence of substrates or inhibitors affected the labeling efficiency.
- Different profiles were observed when comparing FNPA-labeled peptides to those labeled by pargyline, indicating distinct binding characteristics and potential for further investigation into enzyme mechanisms .
Antimicrobial Activity Investigation
In another study, FNPA was evaluated for its incorporation into chitosan-based materials aimed at enhancing antimicrobial properties. The results indicated that while chitosan alone exhibited some antibacterial activity, the addition of FNPA improved the overall efficacy against specific bacterial strains .
Data Table: Summary of Biological Activities
Safety and Handling Considerations
Due to its reactive nature and potential explosiveness when dry, FNPA must be handled with caution. Safety data sheets recommend:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-fluoro-3-nitrophenyl azide (FNPA) and its derivatives?
FNPA is synthesized via diazotization and azide substitution. A common method involves reacting 4-fluoro-3-nitroaniline with sodium nitrite under acidic conditions (e.g., HCl), followed by treatment with sodium azide . For derivatives like azido fatty acids, FNPA is coupled to amines (e.g., 12-aminododecanoic acid) via nucleophilic aromatic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (0–4°C) to minimize side reactions . Purity is verified using HPLC and mass spectrometry (e.g., NIST reference data) .
Q. How can FNPA’s reactivity be characterized in bioconjugation applications?
FNPA’s azide group enables photoactivated crosslinking to biomolecules (e.g., proteins, nucleic acids). Methodologically:
- Photolysis conditions : Use UV light (350 nm) for 5–10 min to generate nitrene intermediates .
- Post-reaction analysis : SDS-PAGE or MALDI-TOF to confirm covalent binding .
- Specificity control : Include dark controls to rule out non-photoactivated interactions .
Q. What spectroscopic techniques are critical for characterizing FNPA and its conjugates?
- FT-IR : Confirm azide (-N₃) stretch at ~2100 cm⁻¹ .
- NMR : ¹⁹F NMR quantifies fluorinated aromatic ring integrity (δ ~-110 ppm) .
- UV-Vis : Monitor photolysis efficiency via absorbance decay at 350 nm .
Advanced Research Questions
Q. How do electronic excited states influence FNPA’s photochemical pathways?
FNPA exhibits wavelength-dependent reactivity:
- S₁-state (420 nm) : Rapid internal conversion (~350 fs) with minimal nitrene yield.
- S₂-state (305–350 nm) : Efficient N₂ elimination, generating reactive nitrenes for crosslinking . Computational studies (e.g., TD-DFT) model these transitions, emphasizing exact-exchange terms in density functionals for accuracy .
Q. What strategies resolve contradictory data in FNPA’s enzyme inhibition versus photoaffinity labeling?
FNPA acts as:
- Competitive inhibitor : Binds MAO active sites reversibly in the dark (Ki = ~5 µM) .
- Photoaffinity label : Forms irreversible bonds upon UV exposure. To distinguish:
- Pre-incubate enzyme with FNPA in dark vs. light.
- Use kinetic assays (e.g., fluorogenic substrates) to quantify inhibition vs. covalent modification .
Q. How does pH modulate FNPA’s efficacy in photoaffinity labeling studies?
FNPA’s reactivity is pH-sensitive. For trypsin labeling:
- Optimal pH : 6.2–7.4 (retains enzyme activity post-photolysis).
- Mechanism : Protonation states influence nitrene stability and crosslinking efficiency . Experimental design: Titrate pH during photolysis, followed by activity assays under standardized conditions (pH 6.2) .
Q. What computational methods predict FNPA’s interactions with biological targets?
- Molecular docking : Simulate FNPA binding to enzymes (e.g., penicillin-binding proteins) using AutoDock Vina. Focus on halogen bonding (C-F⋯O/N motifs) for affinity .
- MD simulations : Assess nitrene stability in solvent vs. protein pockets .
Q. Methodological Challenges & Solutions
Q. How to optimize FNPA-based biomolecule immobilization on solid supports?
- Surface functionalization : Coat substrates (e.g., gold, silica) with thiol-/amine-terminated linkers.
- Density control : Vary FNPA concentration (0.1–1 mM) during coupling.
- Validation : XPS or AFM to confirm monolayer formation .
Q. Why do some FNPA derivatives show variable antibacterial activity?
Structural modifications (e.g., chloro-substitution at acetamide positions) enhance bacterial membrane penetration. Key steps:
- MIC assays : Test against Gram-negative/-positive strains (e.g., Klebsiella pneumoniae) .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to rule off-target effects .
Q. How to address discrepancies in FNPA’s reported toxicity profiles?
Properties
IUPAC Name |
4-azido-1-fluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTBSHQJICJJFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950909 | |
Record name | 4-Azido-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28166-06-5 | |
Record name | 1-Fluoro-2-nitro-4-azidobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28166-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-nitrophenyl azide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028166065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 4-azido-1-fluoro-2-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Azido-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-azido-1-fluoro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Fluoro-3-nitrophenyl azide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4GC2WH2NP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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